molecular formula C19H32N2O5 B12751829 3a,7a-Di-epi-perindopril, (3aR,7aR)- CAS No. 145513-32-2

3a,7a-Di-epi-perindopril, (3aR,7aR)-

Cat. No.: B12751829
CAS No.: 145513-32-2
M. Wt: 368.5 g/mol
InChI Key: IPVQLZZIHOAWMC-NPJQDHAYSA-N
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Description

3a,7a-Di-epi-perindopril, (3aR,7aR)-: is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Di-epi-perindopril involves multiple steps, including the formation of the octahydroindole ring system and the subsequent attachment of the perindopril side chain. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of 3a,7a-Di-epi-perindopril follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3a,7a-Di-epi-perindopril undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3a,7a-Di-epi-perindopril has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a,7a-Di-epi-perindopril involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, 3a,7a-Di-epi-perindopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

    Perindopril: The parent compound, widely used as an ACE inhibitor.

    Perindoprilat: The active metabolite of perindopril.

    Other ACE Inhibitors: Such as enalapril and lisinopril.

Uniqueness: 3a,7a-Di-epi-perindopril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other isomers and ACE inhibitors .

Properties

CAS No.

145513-32-2

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

(2S,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-NPJQDHAYSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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